molecular formula C22H24N8 B5724203 1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5724203
M. Wt: 400.5 g/mol
InChI Key: QXECPSZXQUMIEB-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms . Pyrimidine derivatives are known for their broad range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzyl group, a piperazinyl group, and a pyrazolo group. The pyrimidine ring is a six-membered ring with two nitrogen atoms . The benzyl group is a phenyl ring attached to a methylene (-CH2-) group. The piperazinyl group is a six-membered ring with two nitrogen atoms, and the pyrazolo group is a five-membered ring with two nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrimidine ring could contribute to its polarity and solubility in polar solvents .

Scientific Research Applications

Antimicrobial Agents

This compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which have been evaluated for their antimicrobial activity . These compounds have shown antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). They also demonstrated antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .

Chemical Building Blocks

The compound is used as a building block in chemical synthesis . It can be used to create more complex molecules for various applications, including pharmaceuticals and materials science .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which can be synthesized using this compound, have been screened for their in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .

Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indole derivatives have a wide range of biological activities and are of significant interest in medicinal chemistry .

Reagent for Organic Synthesis

The compound can be used as a reactant for various organic synthesis reactions, including stereospecific allylic alkylation and reactions of Grignard reagents with carbonyl compounds .

Fluoropharmaceuticals

It can be used in the synthesis of labeled PET ligands and fluoropharmaceuticals . These are used in positron emission tomography (PET), a type of imaging test that helps reveal how tissues and organs are functioning .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8/c1-16-12-17(2)27-22(26-16)29-10-8-28(9-11-29)20-19-13-25-30(21(19)24-15-23-20)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXECPSZXQUMIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

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